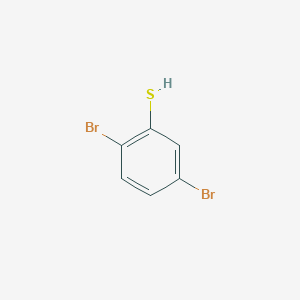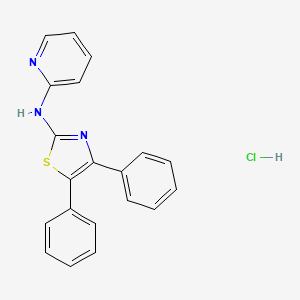
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride, also known as DPTPA, is an organic compound used in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a molecular weight of 441.9 g/mol and is soluble in water. DPTPA is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and is used in a variety of applications in the laboratory, including as a reagent in organic synthesis and as a biological probe in biochemical and physiological studies.
科学的研究の応用
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biological probe in biochemical and physiological studies, and as a fluorescent dye for imaging and detection. In organic synthesis, this compound is used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and thiophenes. As a biological probe, this compound is used to study the interaction between proteins and small molecules, as well as to identify and characterize new proteins. It is also used as a fluorescent dye for imaging and detection of proteins and other biomolecules.
作用機序
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride acts as a fluorescent probe by binding to proteins and other biomolecules. It is believed to interact with the hydrophobic pockets of proteins, which then leads to an increase in fluorescence intensity. This binding is reversible and can be used to study the interaction between proteins and small molecules.
Biochemical and Physiological Effects
This compound has been shown to be active in a variety of biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the growth of certain bacterial species, such as Escherichia coli and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to have anti-inflammatory and antioxidant activity, as well as to modulate the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase.
実験室実験の利点と制限
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its fluorescence can be easily detected and quantified. Additionally, it is relatively non-toxic and non-irritating to skin, making it safe to handle. However, this compound is not very stable and can be easily hydrolyzed in aqueous solutions, making it difficult to store for long periods of time.
将来の方向性
There are several potential future directions for the use of (3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride in scientific research. It could be used to study the interaction between proteins and other biomolecules, such as lipids and carbohydrates. Additionally, it could be used to study the structure and function of proteins, as well as to identify and characterize new proteins. It could also be used to develop new fluorescent dyes for imaging and detection of proteins and other biomolecules. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.
合成法
(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride can be synthesized using the reaction of 2,5-thiazole with 4-chloro-3-nitrobenzaldehyde in the presence of sodium hydroxide. This reaction is carried out in aqueous medium at temperatures ranging from 40-50°C. The product is then purified by recrystallization from ethanol or water to obtain a white crystalline solid.
特性
IUPAC Name |
4,5-diphenyl-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGLTMSXXDLFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=N3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

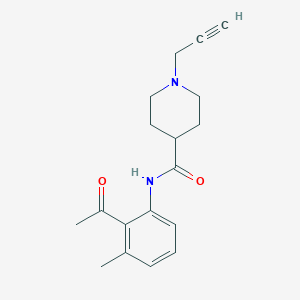
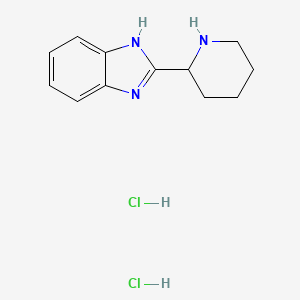
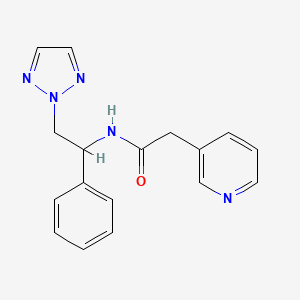

![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)
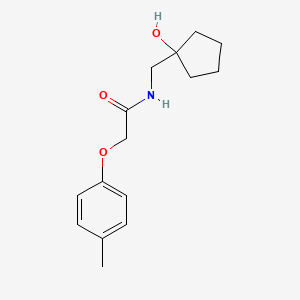
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2901010.png)
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
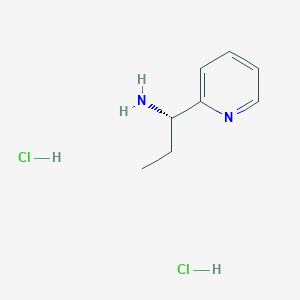
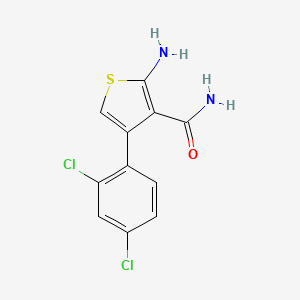
![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2901019.png)
